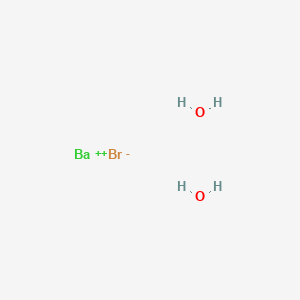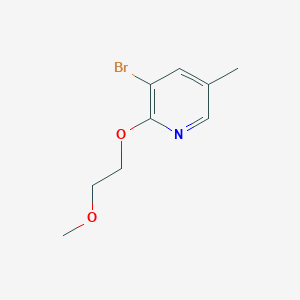
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine is a chemical compound with the molecular formula C9H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine typically involves the bromination of 2-(2-methoxyethoxy)-5-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(2-methoxyethoxy)-5-methylpyridine derivatives.
Oxidation: Formation of 2-(2-methoxyethoxy)-5-methylpyridine aldehydes or acids.
Reduction: Formation of 2-(2-methoxyethoxy)-5-methylpyridine without the bromine atom.
Scientific Research Applications
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the methoxyethoxy group can enhance solubility and bioavailability. The methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(2-methoxyethoxy)aniline
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Bromo-3-methoxythiophene
Uniqueness
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyethoxy group differentiates it from other brominated pyridine derivatives, providing unique solubility and reactivity characteristics.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)-5-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)9(11-6-7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IZEXTSYZPNCCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)

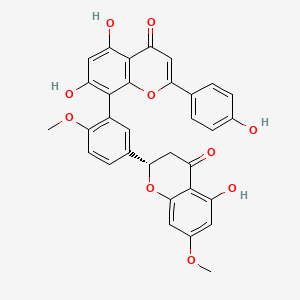
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
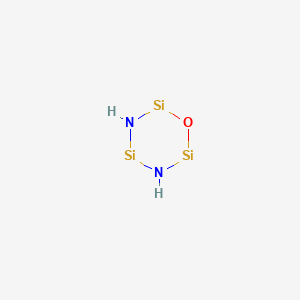
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
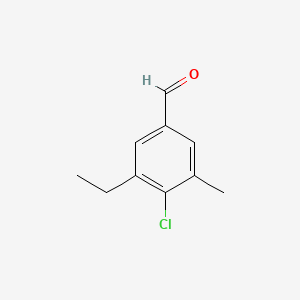
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
